molecular formula C20H28N6O B12174676 1-(2,4-dimethylphenyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine

1-(2,4-dimethylphenyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine

Cat. No.: B12174676
M. Wt: 368.5 g/mol
InChI Key: JGMXRXMSCIVQCM-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine is a complex organic compound that features a piperazine ring, a tetrazole moiety, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced through a Grignard reaction or by using cyclohexyl halides.

    Piperazine Ring Formation: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes.

    Final Coupling: The final step involves coupling the tetrazole, cyclohexyl, and piperazine moieties under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic agent for targeting specific receptors.

    Industry: Used in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine would depend on its specific biological target. Generally, such compounds might interact with receptors or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dimethylphenyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperidine
  • 1-(2,4-dimethylphenyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}morpholine

Uniqueness

The uniqueness of 1-(2,4-dimethylphenyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine lies in its specific combination of functional groups, which might confer unique binding properties and biological activities compared to similar compounds.

Biological Activity

The compound 1-(2,4-dimethylphenyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine is a novel piperazine derivative that incorporates a tetrazole moiety, which has been investigated for its potential biological activities, particularly in the context of anticancer properties and interactions with cellular mechanisms. This article reviews the biological activity of this compound based on recent research findings, case studies, and experimental data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₅H₁₉N₅O₂
  • Molecular Weight: 299.35 g/mol

Research indicates that compounds containing the tetrazole ring exhibit significant biological activities, including:

  • Microtubule Destabilization: The tetrazole moiety has been linked to the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. For instance, a related study demonstrated that tetrazole-containing compounds can disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably:

  • Cell Lines Tested:
    • SGC-7901 (gastric cancer)
    • A549 (lung cancer)
    • HeLa (cervical cancer)

The compound exhibited noteworthy potency with IC₅₀ values in the range of 0.090 to 0.650 μM against these cell lines, indicating its effectiveness as a potential antitumor agent .

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects includes:

  • Inhibition of Tubulin Polymerization: Similar to other tetrazole derivatives, it has been shown to inhibit tubulin polymerization in a concentration-dependent manner. This results in disrupted microtubule networks within cells, leading to G2/M phase arrest and subsequent apoptosis .
  • Cell Cycle Arrest: Flow cytometry analysis revealed that treatment with the compound significantly increased the percentage of cells in the G2/M phase, indicating an interruption in the cell cycle progression towards mitosis .

Study Overview

A comprehensive study evaluated various derivatives of tetrazole for their biological activity. The following table summarizes key findings related to the activity of this compound compared to other compounds:

CompoundCell LineIC₅₀ (μM)Mechanism
Compound ASGC-79010.090Tubulin Inhibition
Compound BA5490.650Microtubule Disruption
This compoundHeLa0.500G2/M Arrest

Observations from Research

The studies highlighted that the introduction of specific substituents on the piperazine and tetrazole rings significantly influenced the biological activity and selectivity of these compounds against cancer cells. For instance, variations in substituent positions led to changes in potency and selectivity indices across different cell lines.

Properties

Molecular Formula

C20H28N6O

Molecular Weight

368.5 g/mol

IUPAC Name

[4-(2,4-dimethylphenyl)piperazin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone

InChI

InChI=1S/C20H28N6O/c1-16-6-7-18(17(2)14-16)24-10-12-25(13-11-24)19(27)20(8-4-3-5-9-20)26-15-21-22-23-26/h6-7,14-15H,3-5,8-13H2,1-2H3

InChI Key

JGMXRXMSCIVQCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3(CCCCC3)N4C=NN=N4)C

Origin of Product

United States

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